5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine
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Overview
Description
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine: is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[3,4-B]pyrazine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine typically involves the halogenation of pyrazolo[3,4-B]pyrazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form C-C bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives.
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry: 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. It serves as a core structure for designing inhibitors of various enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine is primarily studied in the context of its biological activity. The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyrazine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-B]pyrazine
- 5-Iodo-1H-pyrazolo[3,4-B]pyrazine
Uniqueness: 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMHTWBUIVQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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